molecular formula C22H28N2O3 B14318478 4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one CAS No. 106002-86-2

4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B14318478
CAS No.: 106002-86-2
M. Wt: 368.5 g/mol
InChI Key: HGAFIPHELAMMSJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a methylpiperazinyl group, and a phenylbutanone backbone. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Introduction of the Piperazinyl Group: The methoxyphenoxy intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazinyl group.

    Formation of the Phenylbutanone Backbone: The final step involves the reaction of the intermediate with a phenylbutanone precursor to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one can be compared with other compounds that have similar structural features, such as:
    • 4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-2-one
    • 4-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

106002-86-2

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one

InChI

InChI=1S/C22H28N2O3/c1-23-14-16-24(17-15-23)22(25)13-12-21(18-6-4-3-5-7-18)27-20-10-8-19(26-2)9-11-20/h3-11,21H,12-17H2,1-2H3

InChI Key

HGAFIPHELAMMSJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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